molecular formula C9H7N5O2 B11665152 4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole CAS No. 32787-80-7

4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole

Katalognummer: B11665152
CAS-Nummer: 32787-80-7
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: FAUGLCGCOYUPKR-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a nitrobenzylideneamino group attached to a triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole typically involves the condensation of 3-nitrobenzaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(3-aminobenzylideneamino)-4H-1,2,4-triazole .

Wissenschaftliche Forschungsanwendungen

4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with metal ions, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzylideneamino)-5-pentadecyl-2H-1,2,4-triazol-3(4H)-ones: Known for their antioxidant properties.

    Dihydroquinazolin-4-one derivatives: Exhibits antimicrobial and antioxidant activities.

    1,3-Benzothiazin-4-one derivatives: Known for their anticancer and antimicrobial properties.

Uniqueness

4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole is unique due to the presence of the nitrobenzylideneamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

32787-80-7

Molekularformel

C9H7N5O2

Molekulargewicht

217.18 g/mol

IUPAC-Name

(E)-1-(3-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C9H7N5O2/c15-14(16)9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7H/b12-5+

InChI-Schlüssel

FAUGLCGCOYUPKR-LFYBBSHMSA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C=NN=C2

Löslichkeit

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.